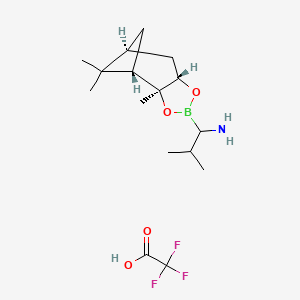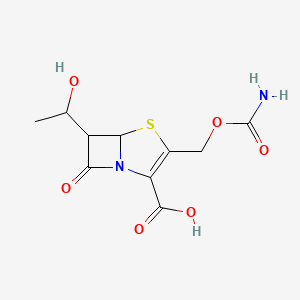
1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-diox oanthracene-2-sulphonate (sodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amino, sulphonate, and carbonyl groups. These functional groups contribute to its unique chemical properties and reactivity.
准备方法
The synthesis of 1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) involves several steps, each requiring specific reaction conditions and reagentsThe final steps involve the sulphonation and amination reactions to introduce the sulphonate and amino groups, respectively .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and anthracene moieties, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The presence of chlorine atoms in the quinoxaline ring makes it susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
科学研究应用
1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions .
相似化合物的比较
Compared to other similar compounds, 1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
1,4-Diamino-2,3-dichloro-anthraquinone: This compound shares the anthraquinone core but lacks the quinoxaline and sulphonate groups.
Disodium 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: This compound is structurally similar but may differ in specific functional group arrangements
These comparisons highlight the distinct features and potential advantages of 1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) in various applications.
属性
分子式 |
C31H19Cl2N5Na2O9S2 |
|---|---|
分子量 |
786.5 g/mol |
IUPAC 名称 |
disodium;1-amino-4-[4-[[[2-(2,3-dichloroquinoxalin-6-yl)-2-oxoethyl]amino]methyl]-2-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C31H21Cl2N5O9S2.2Na/c32-30-31(33)38-20-10-15(6-8-18(20)37-30)22(39)13-35-12-14-5-7-19(23(9-14)48(42,43)44)36-21-11-24(49(45,46)47)27(34)26-25(21)28(40)16-3-1-2-4-17(16)29(26)41;;/h1-11,35-36H,12-13,34H2,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |
InChI 键 |
IBADSEDLTLTLAF-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=C(C=C(C=C4)CNCC(=O)C5=CC6=C(C=C5)N=C(C(=N6)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(13S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14792864.png)

![2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14792872.png)





![1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)
![5-Azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B14792923.png)


![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14792938.png)
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14792947.png)
